Lincomycin hydrochloride

Vue d'ensemble

Description

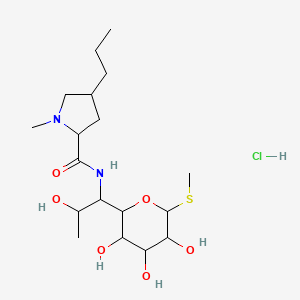

Chlorhydrate de lincomycine: est un antibiotique lincosamide dérivé de la bactérie du sol Streptomyces lincolnensis. Il a été isolé pour la première fois à Lincoln, Nebraska, et a été utilisé principalement pour le traitement des infections bactériennes graves causées par des souches sensibles de streptocoques, de pneumocoques et de staphylocoques . Le chlorhydrate de lincomycine est particulièrement utile chez les patients allergiques aux pénicillines ou lorsque la pénicilline est jugée inappropriée .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: Le chlorhydrate de lincomycine est produit par la fermentation de Streptomyces lincolnensis. Le bouillon de fermentation est ensuite soumis à divers procédés de purification pour isoler l'antibiotique. La structure chimique de la lincomycine comprend un acide aminé inhabituel, l'acide trans-N-méthyl-4-n-propylhygrique, lié par une liaison peptidique au sucre méthylthiolincosamide .

Méthodes de production industrielle: En milieu industriel, le chlorhydrate de lincomycine est préparé en chauffant de l'eau injectable à 55-65 °C et en dissolvant la poudre brute de chlorhydrate de lincomycine. Le pH est régulé à l'aide de bicarbonate de sodium anhydre, et de l'acide éthylènediaminetétraacétique-disodique est ajouté. La solution est ensuite filtrée, remplie sous un environnement de classe 100 et stérilisée deux fois à 100-105 °C .

Analyse Des Réactions Chimiques

Types de réactions: Le chlorhydrate de lincomycine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes:

Oxydation: La lincomycine peut être oxydée à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction: Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium.

Principaux produits: Les principaux produits formés à partir de ces réactions comprennent des dérivés de la lincomycine avec des groupes fonctionnels modifiés, tels que la clindamycine, qui est dérivée en remplaçant le groupe 7-hydroxy par un atome de chlore .

Applications de la recherche scientifique

Chimie: Le chlorhydrate de lincomycine est utilisé dans la synthèse de divers dérivés à des fins de recherche. Sa structure unique en fait un composé précieux pour l'étude des mécanismes de résistance aux antibiotiques et le développement de nouveaux antibiotiques .

Biologie: En recherche biologique, le chlorhydrate de lincomycine est utilisé pour étudier les effets des antibiotiques sur la synthèse des protéines bactériennes. Il sert de composé modèle pour comprendre les interactions entre les antibiotiques et les ribosomes bactériens .

Médecine: Cliniquement, le chlorhydrate de lincomycine est utilisé pour traiter les infections bactériennes graves, en particulier chez les patients qui ne tolèrent pas les pénicillines. Il est efficace contre les coques et les bacilles Gram-positifs, ainsi que contre certains coques Gram-négatifs et bactéries anaérobies .

Industrie: Dans l'industrie pharmaceutique, le chlorhydrate de lincomycine est utilisé dans la formulation de divers médicaments antibiotiques. Il est également utilisé dans le développement de systèmes d'administration de médicaments, tels que les gels formant in situ pour le traitement localisé des infections .

Mécanisme d'action

Le chlorhydrate de lincomycine exerce ses effets en inhibant la synthèse des protéines bactériennes. Il se lie à l'ARNr 23S de la sous-unité ribosomique 50S bactérienne, empêchant la liaison de l'ARNt aminoacylé au ribosome et inhibant ainsi la formation de liaisons peptidiques . Cette action arrête efficacement la croissance et la réplication bactériennes, ce qui en fait un antibiotique puissant contre les souches bactériennes sensibles .

Applications De Recherche Scientifique

Chemistry: Lincomycin hydrochloride is used in the synthesis of various derivatives for research purposes. Its unique structure makes it a valuable compound for studying antibiotic resistance mechanisms and developing new antibiotics .

Biology: In biological research, this compound is used to study the effects of antibiotics on bacterial protein synthesis. It serves as a model compound for understanding the interactions between antibiotics and bacterial ribosomes .

Medicine: Clinically, this compound is used to treat serious bacterial infections, particularly in patients who cannot tolerate penicillins. It is effective against Gram-positive cocci and bacilli, as well as some Gram-negative cocci and anaerobic bacteria .

Industry: In the pharmaceutical industry, this compound is used in the formulation of various antibiotic medications. It is also employed in the development of drug delivery systems, such as in situ forming gels for localized treatment of infections .

Mécanisme D'action

Lincomycin hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S bacterial ribosomal subunit, preventing the binding of aminoacyl-tRNA to the ribosome and thus inhibiting peptide bond formation . This action effectively halts bacterial growth and replication, making it a potent antibiotic against susceptible bacterial strains .

Comparaison Avec Des Composés Similaires

Composés similaires:

Clindamycine: Un dérivé semi-synthétique de la lincomycine, la clindamycine est plus puissante et a un spectre d'activité plus large.

Érythromycine: Bien qu'elle ne soit pas une lincosamide, l'érythromycine partage un mécanisme d'action similaire en inhibant la synthèse des protéines bactériennes.

Unicité: Le chlorhydrate de lincomycine est unique en raison de sa structure spécifique et de la présence de l'acide aminé inhabituel trans-N-méthyl-4-n-propylhygrique. Son efficacité contre certaines bactéries Gram-positives et anaérobies, ainsi que son utilité chez les patients allergiques aux pénicillines, la distingue des autres antibiotiques .

Propriétés

IUPAC Name |

N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUMFISTNHIPTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859-18-7 | |

| Record name | Lincomycin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (2S-trans)-6,8-dideoxy-6-[[(1-methyl-4-propylpyrrolidin-2-yl)carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

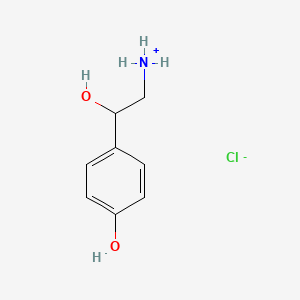

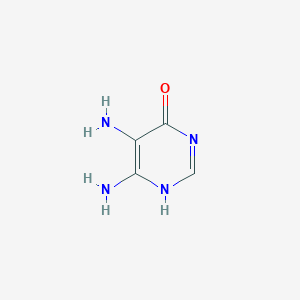

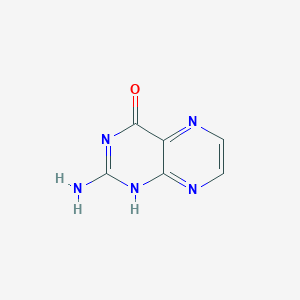

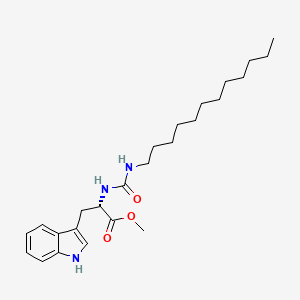

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,9R)-11-(2-aminoacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B7760195.png)

![5-nitro-1,4-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B7760209.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxy-3-methoxybenzyl)methanamine hydrochloride](/img/structure/B7760217.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-N-(3-ethoxybenzyl)methanamine hydrochloride](/img/structure/B7760223.png)

![(2Z)-2-[(3-chloroanilino)methylidene]-1-benzothiophen-3-one](/img/structure/B7760269.png)

![methyl (2R)-2-[[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamoylamino]-3-phenylpropanoate](/img/structure/B7760282.png)